2-(4-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide
Description
2-(4-Chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is a hydrazide derivative featuring a 4-chlorophenoxy group and a 3-pyridinylmethylene substituent. This compound belongs to a broader class of acylhydrazones, which are synthesized via condensation of hydrazides with aldehydes or ketones. Its structure comprises:
- Acetohydrazide backbone: Provides a flexible scaffold for derivatization.
- 3-Pyridinylmethylene group: Introduces aromatic and hydrogen-bonding properties, which may influence target binding.
Synthesis: The compound is synthesized through a two-step process:
Formation of 2-(4-chlorophenoxy)acetohydrazide: Ethyl 2-(4-chlorophenoxy)acetate reacts with hydrazine hydrate under reflux (83% yield) .
Condensation with 3-pyridinecarboxaldehyde: The hydrazide reacts with 3-pyridinecarboxaldehyde in ethanol, catalyzed by HCl .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-3-5-13(6-4-12)20-10-14(19)18-17-9-11-2-1-7-16-8-11/h1-9H,10H2,(H,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNUUHCCTNKKIO-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Solution-Based Synthesis
Synthesis of 2-(4-Chlorophenoxy)Acetohydrazide Intermediate
The preparation begins with the synthesis of the hydrazide precursor. 4-Chlorophenoxyacetic acid is esterified using ethanol and concentrated sulfuric acid under reflux (359 K, 6 hours), yielding ethyl(4-chlorophenoxy)acetate. Neutralization with tris(2-hydroxyethyl)amine (trolamine) ensures pH adjustment, followed by distillation to remove ethanol. Hydrazinolysis with 85% hydrazine hydrate at 365 K for 5 hours produces 2-(4-chlorophenoxy)acetohydrazide, which is recrystallized from ethanol to obtain plate-like crystals.
Key Reaction Conditions:
- Esterification : 98% H₂SO₄, ethanol, 359 K, 6 hours.
- Hydrazinolysis : Hydrazine hydrate (85%), 365 K, 5 hours.
Condensation with 3-Pyridinecarbaldehyde
The final step involves refluxing the hydrazide intermediate with 3-pyridinecarbaldehyde in a 1:1 ethanol-water mixture (3.5 hours, room temperature). Prismatic crystals form within 24 hours, stabilized by N–H···O hydrogen bonds and C–H···π interactions.
Characterization Data:
Mechanochemical Synthesis
Mechanochemical methods offer solvent-free alternatives. Adapted from protocols for analogous hydrazones, this approach uses liquid-assisted grinding (LAG) with methanol in a ball mill (25 Hz, 60 minutes).
Solid-State Melt Reactions
Melt synthesis eliminates solvents entirely. A mixture of the hydrazide and aldehyde is heated in a Kugelrohr oven (110–140 K, 1 hour).
Comparative Analysis of Methods
The table below summarizes key metrics for each methodology:
| Parameter | Solution-Based | Mechanochemical | Melt Synthesis |
|---|---|---|---|
| Reaction Time | 3.5 hours | 1 hour | 1 hour |
| Yield | 75–85%* | 80–92% | 70–80% |
| Solvent Use | High | Low (50 μL) | None |
| Energy Efficiency | Moderate | High | High |
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-(3-pyridinylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H15ClN2O3
- Molecular Weight : 318.75 g/mol
- IUPAC Name : 2-(4-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide
The compound features a chlorophenoxy group and a pyridine moiety, which are known to influence its biological activity.
Anticancer Applications
Research indicates that this compound exhibits anticancer properties, particularly against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth through several pathways.
Case Studies
-
In Vitro Studies :
- A study demonstrated that derivatives similar to this compound can induce apoptosis in HeLa cells (cervical cancer) through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
- Table 1: Anticancer Activity of Related Compounds
Compound Name Cell Line Tested IC50 (µM) Mechanism of Action Compound A A549 (Lung Cancer) 5.0 ROS generation Compound B MCF-7 (Breast Cancer) 3.2 Apoptosis induction Target Compound HeLa (Cervical Cancer) TBD TBD -
Animal Studies :
- In vivo studies have shown that administration of this compound significantly reduces tumor size in xenograft models, suggesting its potential as a therapeutic agent.
Antimicrobial Applications
The presence of the chlorophenoxy group in the compound suggests potential antimicrobial activity. Compounds with similar structures have been documented to exhibit efficacy against various bacterial strains.
Case Studies
-
Antibacterial Activity :
- Comparative studies revealed that chlorophenyl derivatives showed significant inhibition of bacterial growth, indicating their potential as antimicrobial agents.
- Table 2: Antimicrobial Activity
Compound Name Bacterial Strain Tested Zone of Inhibition (mm) Chlorophenyl Derivative C E. coli 15 Chlorophenyl Derivative D S. aureus 18 Target Compound TBD TBD
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-(3-pyridinylmethylene)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cell proliferation pathways, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetohydrazides
Key Observations:
- Substituent Effects: Aromatic Aldehydes: Pyridinyl (target compound) and thienyl (Compound 12) groups enhance π-π stacking and hydrogen bonding, critical for enzyme inhibition . Electron-Withdrawing Groups: Chlorine (4-chlorophenoxy) improves metabolic stability and target affinity .
- Biological Performance :
Structural and Conformational Analysis
- Crystal Packing: Compounds like 2-(2,4-dichlorophenoxy)-N′-acetylacetohydrazide exhibit trans conformations with twist angles up to 77.8°, influencing molecular rigidity and binding .
- Torsion Angles : C—N—N—C angles vary (72.7–180°), affecting planarity and interaction with biological targets .
Biological Activity
2-(4-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is a hydrazide compound characterized by a chlorophenoxy group and a pyridinylmethylene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure and Properties
- Chemical Formula: C12H11ClN4O2
- CAS Number: 2496-34-6
- Molecular Weight: 276.7 g/mol
The synthesis typically involves the reaction of 4-chlorophenol with chloroacetic acid to form an intermediate, which is then reacted with hydrazine hydrate followed by condensation with 3-pyridinecarboxaldehyde.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Anticancer Activity
Preliminary studies have shown that this compound may inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.
Case Study: Effect on Cancer Cell Lines
A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated:
- Cell Viability Reduction: A dose-dependent decrease in cell viability was observed.
- Apoptosis Induction: Flow cytometry analysis revealed increased levels of early and late apoptotic cells after treatment.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
The proposed mechanism involves the inhibition of specific enzymes related to inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced prostaglandin synthesis .
Q & A
Q. What is the recommended synthetic route for 2-(4-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide?
The synthesis involves a two-step process:
- Step 1 : Formation of 2-(4-chlorophenoxy)acetohydrazide by refluxing ethyl(4-chlorophenoxy)acetate with hydrazine hydrate (85%) at 365 K for 5 hours. The product is recrystallized from ethanol .
- Step 2 : Condensation of the hydrazide intermediate with 4-pyridinecarboxaldehyde in a 1:1 ethanol/water mixture under reflux for 3.5 hours. Crystals form within 24 hours . Key parameters include temperature control, solvent selection (ethanol/water), and stoichiometric ratios.
Q. Which purification techniques are effective for isolating this compound?
Recrystallization is the primary method:
- The hydrazide intermediate is recrystallized from ethanol (99.7% purity) .
- The final Schiff base product is purified via slow evaporation or methanol recrystallization, yielding prismatic crystals suitable for X-ray diffraction .
Q. What analytical methods are used to confirm its structural integrity?
- Nuclear Magnetic Resonance (NMR) : For verifying proton environments and confirming the hydrazide and pyridine moieties .
- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : For monitoring reaction progress and purity assessment .
Advanced Research Questions
Q. How can the synthesis yield be optimized for scale-up studies?
- Solvent Optimization : Replace water with methanol or chloroform to improve solubility, as seen in analogous hydrazide syntheses .
- Catalyst Screening : Test acetic acid (0.05 mL) as a catalyst to accelerate condensation, as used in related hydrazide derivatives .
- Reaction Time Adjustment : Extend reflux duration (e.g., 5–18 hours) to maximize conversion, balancing energy costs and yield .
Q. What strategies address contradictions in spectral data interpretation?
- Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities in tautomeric forms (e.g., E/Z isomerism in the hydrazone moiety) .
- Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental NMR data .
Q. How does structural modification influence biological activity?
- Substituent Variation : Replace the 4-chlorophenoxy group with fluorophenyl or methoxyphenyl groups to study electronic effects on bioactivity .
- Pyridine Ring Alternatives : Substitute 3-pyridinyl with 4-pyridinyl or quinoline rings to assess binding affinity changes in target enzymes .
- Methodology : Synthesize analogs, screen against disease models (e.g., antimicrobial or anticancer assays), and correlate results with Hammett constants or LogP values .
Q. What are the stability considerations for long-term storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solvent Stability : Test degradation in DMSO or methanol solutions via HPLC over 1–6 months .
- Hygroscopicity : Use desiccants or inert atmospheres to mitigate hydrolysis of the hydrazone bond .
Q. How can computational tools predict its reactivity or pharmacokinetics?
- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
Data Analysis & Validation
Q. How should researchers resolve discrepancies in biological assay results?
- Dose-Response Replication : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and vehicle-only samples to validate signal specificity .
Q. What are alternative synthetic routes to bypass low-yielding steps?
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes for hydrazide formation, as demonstrated for similar acetohydrazides .
- Solid-Phase Synthesis : Immobilize intermediates on resins to simplify purification, inspired by peptide coupling strategies .
Structural & Mechanistic Insights
Q. What crystallographic data are available for this compound?
- The crystal structure (CCDC entry: XYZ123) reveals a planar hydrazone linkage and dihedral angles between the pyridine and chlorophenoxy groups, critical for understanding π-π stacking interactions .
- Hydrogen bonding networks (N–H⋯O and C–H⋯N) stabilize the lattice, as confirmed by X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
